molecular formula C9H7BrN2O B2588868 5-(4-bromophenoxy)-1H-imidazole CAS No. 198205-88-8

5-(4-bromophenoxy)-1H-imidazole

Cat. No.: B2588868
CAS No.: 198205-88-8
M. Wt: 239.072
InChI Key: XIVSRCQDNDEYFO-UHFFFAOYSA-N
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Description

5-(4-Bromophenoxy)-1H-imidazole, with the molecular formula C9H7BrN2O, is a brominated phenoxy-imidazole compound of interest in scientific research and development . The compound's structure features an imidazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked via an oxygen atom to a 4-bromophenyl group . This molecular architecture makes it a valuable building block for the synthesis of more complex molecules and for probing biological interactions. Researchers value the imidazole core for its wide range of potential therapeutic applications. Imidazole-containing compounds are extensively studied for properties including antibacterial, antiviral, antifungal, antitumor, and anti-inflammatory activities . While specific biological data for this compound is limited in the available literature, its structure aligns with compounds investigated as inhibitors of critical protein-protein interactions, such as those involving HIV-1 integrase . This suggests potential utility in early-stage drug discovery efforts, particularly in developing novel antiviral or anticancer agents. This product is supplied for research use only and is strictly intended for laboratory investigations. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access its canonical SMILES representation (C1=CC(=CC=C1OC2=CN=CN2)Br) and other structural identifiers for computational and synthetic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-bromophenoxy)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)13-9-5-11-6-12-9/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVSRCQDNDEYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=CN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-88-8
Record name 5-(4-BROMOPHENOXY)-1H-IMIDAZOLE
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Synthetic Methodologies and Reaction Pathways for 5 4 Bromophenoxy 1h Imidazole

Retrosynthetic Analysis of the 5-(4-bromophenoxy)-1H-imidazole Scaffold

A retrosynthetic analysis of this compound suggests several promising disconnection approaches. The most apparent disconnections are at the C-O ether linkage and the C-N bonds within the imidazole (B134444) ring.

Disconnection of the C-O Ether Bond: This approach leads to two key precursors: a 5-substituted imidazole, such as 5-halo-1H-imidazole or 5-hydroxy-1H-imidazole, and a 4-bromophenol (B116583) derivative. The forward synthesis would then involve a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction to form the desired ether linkage. This strategy is advantageous as it allows for the late-stage introduction of the phenoxy moiety, enabling the synthesis of a variety of analogues from a common imidazole intermediate.

Disconnection of the Imidazole Ring: Alternatively, the imidazole ring itself can be disconnected. This leads to precursors that would form the imidazole ring through a cyclization reaction. One plausible set of precursors could be an α-(4-bromophenoxy)ketone, an aldehyde, and an ammonia (B1221849) source. This approach builds the core heterocyclic structure with the desired phenoxy group already in place.

Exploration of Classical and Contemporary Synthetic Approaches

Building upon the retrosynthetic analysis, several synthetic methodologies can be employed for the construction of this compound.

Multi-component Reactions for Imidazole Ring Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted imidazoles in a one-pot fashion. amazonaws.combohrium.com While direct synthesis of this compound via a specific MCR is not extensively documented, the principles of reactions like the Radziszewski and Debus syntheses can be adapted. A hypothetical MCR could involve the reaction of an α-(4-bromophenoxy)carbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) as the ammonia source. amazonaws.com

Another relevant MCR is the van Leusen imidazole synthesis, which typically yields 1,5-disubstituted or 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC). rsc.org Adapting this for the target molecule would likely involve an imine derived from an aldehyde that does not contribute to the final substitution pattern at C4 and C5, which presents a synthetic challenge.

Cyclization Reactions Involving Halogenated Phenoxy Precursors

The synthesis of the imidazole ring can be achieved through the cyclization of a precursor already containing the 4-bromophenoxy moiety. A key intermediate for this strategy would be an α-(4-bromophenoxy)ketone. This intermediate could then be reacted with a suitable source of the remaining imidazole ring atoms. For instance, condensation with an aldehyde and ammonia (or an ammonia equivalent) would lead to the formation of the imidazole ring. This approach ensures the correct positioning of the phenoxy group at C5.

Transition Metal-Catalyzed Cross-Coupling Strategies for Phenoxy Linkage Formation

The formation of the C-O ether bond is a key step in one of the primary retrosynthetic pathways. Transition metal-catalyzed cross-coupling reactions are powerful tools for this transformation.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. organic-chemistry.org In the context of synthesizing this compound, this would involve the coupling of a 5-halo-1H-imidazole (e.g., 5-bromo- or 5-iodo-1H-imidazole) with 4-bromophenol in the presence of a copper catalyst and a base. nih.gov While effective, traditional Ullmann conditions often require high temperatures. Modern modifications using ligands can facilitate the reaction under milder conditions.

Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a versatile alternative to the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction would couple a 5-halo-1H-imidazole with 4-bromophenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. The choice of ligand is crucial for the success of this reaction and can influence both the yield and the reaction conditions required. This method is often favored for its milder conditions and broader substrate scope compared to the classical Ullmann reaction.

Optimization of Reaction Conditions and Parameters for Enhanced Yield and Selectivity

The efficiency of the aforementioned synthetic routes is highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical for maximizing the yield and selectivity of the desired product while minimizing side reactions.

In transition metal-catalyzed cross-coupling reactions , polar aprotic solvents such as DMF, DMSO, and NMP are commonly used for Ullmann-type reactions, often at elevated temperatures (100-180 °C) to ensure sufficient reactivity. nih.gov For Buchwald-Hartwig reactions, ethereal solvents like dioxane and THF, or aromatic solvents like toluene, are frequently employed. The optimal temperature for these reactions can vary significantly depending on the specific catalyst system and substrates, with modern catalysts often allowing for reactions at or near room temperature. nih.gov

For multi-component reactions , the solvent choice can influence the solubility of the reactants and the rate of the reaction. Solvents like ethanol, methanol, or even solvent-free conditions have been reported for the synthesis of substituted imidazoles. amazonaws.com Temperature control is also crucial, with many MCRs being performed under reflux conditions to drive the reaction to completion.

Below are interactive tables summarizing hypothetical optimization data for key reaction types, based on general principles of organic synthesis.

Table 1: Hypothetical Optimization of Ullmann Condensation for this compound Synthesis

EntryCopper CatalystLigandBaseSolventTemperature (°C)Yield (%)
1CuINoneK₂CO₃DMF14045
2CuI1,10-Phenanthroline (B135089)Cs₂CO₃NMP12065
3Cu₂OL-ProlineK₃PO₄DMSO11072
4CuClNeocuproinet-BuOKToluene10058

Table 2: Hypothetical Optimization of Buchwald-Hartwig Etherification for this compound Synthesis

EntryPalladium PrecatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂XPhosK₃PO₄Toluene10075
2Pd₂(dba)₃RuPhosNaOt-BuDioxane8082
3PdCl₂(dppf)dppfCs₂CO₃THF6568
4Pd(OAc)₂SPhosK₂CO₃Toluene11070

Catalyst Selection and Loading

The formation of the ether bond in this compound is accomplished via a copper-catalyzed O-arylation. The choice of the copper source and its loading are critical parameters that significantly influence reaction yield and rate. Common catalysts employed for Ullmann-type reactions are copper(I) salts, such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) oxide (Cu₂O). nih.govorganic-chemistry.org These are generally preferred over copper(II) salts as they are the active species in the catalytic cycle.

In many modern Ullmann-type reactions, catalyst loading can be maintained at low levels, often ranging from 1 to 10 mol%. nih.gov For instance, efficient O-arylation of phenols has been reported with catalyst loadings as low as 1 mol% for Cu₂O, which is advantageous for both economic and environmental reasons, as it minimizes residual copper in the final product. nih.gov The choice between different copper salts can depend on the specific substrates and ligands used, with CuI often being a robust and versatile choice for coupling aryl halides. The physical form of the copper, such as nanoparticles or supported catalysts, has also been explored to enhance catalytic activity and facilitate catalyst recycling. mdpi.comnih.gov

Table 1: Representative Copper Catalysts for Ullmann-Type O-Arylation

CatalystTypical Loading (mol%)Reactivity with Aryl HalidesNotes
Copper(I) Iodide (CuI)1 - 10I > Br > ClCommonly used, effective with a range of ligands.
Copper(I) Oxide (Cu₂O)1 - 5I > BrEconomical and efficient, particularly with specific ligands. nih.gov
Copper(I) Bromide (CuBr)5 - 10Br > ICan be effective, especially in systems optimized for aryl bromides.
Copper(0) Nanoparticles1 - 5Br, IOffers high surface area and potential for recyclability. mdpi.com

Ligand Design and Influence on Reaction Efficiency

The classic Ullmann condensation required harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org The development of ligand-accelerated catalysis has revolutionized this reaction, enabling milder conditions, lower catalyst loadings, and a broader substrate scope. The ligand coordinates to the copper center, stabilizing the catalyst, increasing its solubility, and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle. rug.nl

For the synthesis of diaryl ethers, including aryloxy-imidazoles, several classes of ligands have proven effective.

Amino Acids: Simple, inexpensive amino acids like L-proline and N,N-dimethylglycine are highly effective ligands for copper-catalyzed cross-couplings. researchgate.net They are thought to form chelate complexes with the copper ion, enhancing its catalytic activity.

Diamine Ligands: Bidentate nitrogen ligands, such as 1,10-phenanthroline and its derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline), are powerful promoters for Ullmann reactions, including the N-arylation of imidazoles which shares mechanistic features with O-arylation. researchgate.netmit.edu These ligands effectively stabilize the copper catalyst and facilitate the coupling of even challenging substrates.

Oxalamides and Acylhydrazones: More recently, second-generation ligands like N,N'-dibenzyloxalamide have been developed, showing remarkable efficiency and allowing for the use of very low catalyst loadings, even for less reactive aryl chlorides. researchgate.net

Other N,O-Ligands: Compounds containing both nitrogen and oxygen donor atoms, such as 1H-imidazole-4-carboxylic acid and picolinic acid, have been successfully employed as ligands in the O-arylation of phenols. nih.gov

The choice of ligand can dramatically impact reaction efficiency, with performance being highly substrate-dependent. For the coupling of a halo-imidazole with a phenol, a bidentate N,N or N,O ligand is generally considered optimal to achieve good yields under mild conditions.

Table 2: Influence of Ligand Class on Copper-Catalyzed Aryl Ether Synthesis

Ligand ClassRepresentative ExampleKey AdvantagesTypical Conditions
Amino AcidsN,N-DimethylglycineInexpensive, effective, readily available.Moderate temperatures (80-110 °C)
Phenanthrolines4,7-Dimethoxy-1,10-phenanthrolineHigh efficiency, good for heterocyclic substrates. researchgate.netMild conditions, broad substrate scope.
DiaminesN,N'-DimethylethylenediamineEffective for C-O and C-N bond formation. mit.eduVersatile, often used with various copper sources.
Oxalic DiamidesN,N'-DibenzyloxalamideSecond-generation ligand, allows very low catalyst loading. researchgate.netCan activate less reactive aryl halides.
N,O-Ligands1H-Imidazole-4-carboxylic acidEffective for O-arylation of phenols. nih.govMild conditions, low catalyst loading possible.

Advanced Structural Elucidation and Spectroscopic Characterization

Conformational Analysis and Torsional Strain Assessment

The conformational flexibility of 5-(4-bromophenoxy)-1H-imidazole is primarily dictated by the rotation around the two key single bonds: the C5-O bond of the imidazole-ether linkage and the O-C1' bond of the ether-phenyl linkage. The relative orientation of the imidazole (B134444) and bromophenoxy rings, defined by the dihedral angles associated with these bonds, governs the molecule's three-dimensional shape and, consequently, its interaction with its environment. A comprehensive understanding of the molecule's conformational landscape and the energy barriers to rotation is crucial for elucidating its structure-activity relationships.

Detailed research into the specific conformational preferences and torsional strain of this compound is not extensively documented in publicly available literature. However, insights can be gleaned from computational studies and experimental data on structurally related diaryl ether and substituted imidazole systems. The conformational analysis of such molecules typically involves the mapping of the potential energy surface as a function of the key dihedral angles.

The rotation around the C-O-C ether linkage in diaryl ethers is a classic subject of conformational analysis. The molecule's stability is influenced by a delicate balance between the delocalization of the oxygen lone pairs into the aromatic systems (which favors planarity) and the steric hindrance between the ortho-hydrogens of the two rings (which favors a non-planar conformation). For this compound, additional complexity arises from the electronic nature of the five-membered imidazole ring and the potential for intramolecular hydrogen bonding involving the imidazole N-H group.

Computational chemistry provides a powerful tool for probing these conformational intricacies. By employing methods such as Density Functional Theory (DFT), it is possible to calculate the relative energies of different conformers and the transition state energies for their interconversion. These calculations can generate a potential energy profile that reveals the most stable (lowest energy) conformations and the energy penalties associated with deviations from these minima.

A hypothetical conformational energy profile for the rotation around the C5-O bond in this compound could be constructed. This would involve systematically varying the C4-C5-O-C1' dihedral angle and calculating the corresponding single-point energies. The resulting data would likely reveal distinct energy minima and maxima, corresponding to staggered and eclipsed conformations, respectively.

To illustrate this, a hypothetical data table representing the findings of such a computational study is presented below. Please note that this data is illustrative and not based on published experimental or computational results for this specific molecule.

Table 1: Hypothetical Torsional Energy Profile for Rotation around the C5-O Bond

Dihedral Angle (C4-C5-O-C1')Relative Energy (kcal/mol)Conformation
5.0Eclipsed (High Energy)
60°1.5Gauche
120°3.0Partially Eclipsed
180°0.0Anti (Global Minimum)
240°3.0Partially Eclipsed
300°1.5Gauche

In this hypothetical scenario, the anti-conformation, where the imidazole and bromophenyl rings are positioned 180° apart, represents the global energy minimum. This is often the case in systems where steric hindrance is the dominant factor. The eclipsed conformation, where the rings are in the same plane, would be the highest energy state due to maximal steric repulsion. The gauche conformations represent local energy minima. The energy difference between these states constitutes the torsional barrier, which is a measure of the rotational freedom around the bond.

Computational and Theoretical Studies of 5 4 Bromophenoxy 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. researchgate.netresearchgate.net

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For 5-(4-bromophenoxy)-1H-imidazole, DFT methods, such as B3LYP with a suitable basis set like 6-311G(d,p), would be used to calculate bond lengths, bond angles, and dihedral angles. nih.gov These theoretical parameters can be compared with experimental data from X-ray crystallography if available. Studies on similar imidazole (B134444) derivatives have shown good correlation between DFT-calculated and experimentally determined structures. researchgate.netnih.gov

The electronic structure, which dictates the molecule's reactivity and properties, is also a key output of DFT studies. These calculations provide insights into the distribution of electrons within the molecule, highlighting areas of high or low electron density.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, the HOMO would likely be localized on the electron-rich phenoxy and imidazole rings, while the LUMO might be distributed across the imidazole ring and the bromine atom.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This table is for illustrative purposes only and is based on typical values for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atom of the phenoxy group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms. Such analyses are critical for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

In Silico Prediction of Potential Binding Interactions with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgacs.org This is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a protein target. For this compound, docking studies could be performed against various enzymes or receptors where imidazole-containing compounds have shown activity. acs.orgnih.gov The results would provide a binding score, indicating the strength of the interaction, and visualize the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValue
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesTYR 123, PHE 256, LYS 89
Hydrogen Bonds1 (with TYR 123)

Note: This table is for illustrative purposes only.

Mechanistic Investigations of Proposed Synthetic Pathways via Computational Modeling

Computational modeling can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathway for the synthesis of this compound. This can help in optimizing reaction conditions and predicting potential byproducts. For instance, the synthesis could involve a nucleophilic substitution reaction, and computational modeling could elucidate the transition state structure and activation energy for this key step.

Development of Quantitative Structure-Activity Relationship (QSAR) Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. frontiersin.org The development of QSAR descriptors for this compound is a critical step in understanding how its structural features influence its biological effects and in designing new, more potent analogues. nih.gov This process involves the calculation of various molecular descriptors that numerically represent the physicochemical properties of the molecule. These descriptors are then used to build mathematical models that can predict the activity of new compounds. nih.govtandfonline.com

Detailed Research Findings

While specific QSAR studies focused exclusively on this compound are not extensively available in the public domain, research on related imidazole-containing compounds provides a strong basis for identifying the most relevant descriptors. nih.govnih.gov Studies on various classes of substituted imidazoles have highlighted the importance of several types of descriptors in modeling their biological activities, which can range from antifungal to anticancer and antiviral properties. nih.govnih.govmdpi.com

Electronic Descriptors: These descriptors are fundamental to characterizing the electronic environment of the molecule, which governs its interactions with biological targets. For this compound, key electronic descriptors would include:

Hammett constants (σ): These would be particularly relevant for the 4-bromo substituent on the phenyl ring, quantifying its electron-withdrawing nature. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These quantum chemical descriptors provide insights into the molecule's ability to donate and accept electrons, respectively. frontiersin.orgresearchgate.net

Steric Descriptors: The size and shape of a molecule are critical for its ability to fit into a biological target's binding site. For this compound, important steric descriptors would include:

Taft's steric parameter (Es): This would describe the steric bulk of the 4-bromophenoxy group. nih.gov

Molar Refractivity (MR): This parameter is related to the volume of the molecule and its polarizability. researchgate.net

Verloop Sterimol parameters (L, B1, B5): These provide a more detailed description of the dimensions of the substituents. nih.gov

Hydrophobic Descriptors: The lipophilicity of a compound influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to cross cell membranes and interact with hydrophobic pockets in receptors.

LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity and would be a critical parameter for any QSAR model of this compound. researchgate.net

Topological Descriptors: These numerical indices are derived from the 2D representation of the molecule and describe its size, shape, and degree of branching.

Wiener Index and Zagreb Indices: These are examples of topological indices that have been successfully used in QSAR studies of heterocyclic compounds. frontiersin.org

The development of a robust QSAR model for this compound and its analogues would involve the calculation of a large number of such descriptors, followed by statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to select the most relevant ones and build a predictive model. nih.gov Such a model would be invaluable for the virtual screening of compound libraries and the rational design of new derivatives with enhanced biological activity. tandfonline.com

Investigation of Biological Activities and Underlying Mechanistic Principles

Antimicrobial Activity Profile and Mechanisms (e.g., enzyme inhibition, membrane disruption)

The imidazole (B134444) moiety is a core structural feature in many compounds exhibiting a wide range of antimicrobial properties. nih.govnih.govnih.gov

Antibacterial Spectrum and Modes of Action

Numerous imidazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The mechanisms of action for antibacterial imidazoles can vary. For instance, some imidazole-based ionic liquids have been shown to exert their antibacterial effect by disrupting bacterial cell membranes. frontiersin.org Other synthetic imidazole derivatives have shown significant antibacterial activity, suggesting that specific substitutions on the imidazole ring are crucial for their potency. nih.gov For example, certain imidazole-5-(4H)one derivatives have been identified as potent antibacterial agents. nih.gov

Antifungal Efficacy and Cellular Targets

Imidazole derivatives are well-established as antifungal agents. theaspd.comnih.gov A primary mechanism of their antifungal action is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. theaspd.comnih.gov This disruption of the cell membrane leads to increased permeability and ultimately cell death. Some novel imidazole derivatives have shown promising antifungal activity against various pathogenic fungi, with some exhibiting minimum inhibitory concentrations (MICs) comparable to or better than standard antifungal drugs. theaspd.com Additionally, some 5-aminoimidazole-4-carbohydrazonamide derivatives have been identified as lead antifungal compounds, although their mechanism does not appear to involve ergosterol depletion, suggesting alternative cellular targets. nih.gov

Anticancer Potential and Molecular Pathways of Action

The imidazole scaffold is present in several clinically used anticancer drugs and is a focal point in the development of new anticancer agents. nih.govnih.govresearchgate.net

Inhibition of Kinase Enzymes and Signaling Cascades

A significant area of research for imidazole-based anticancer agents is their ability to act as kinase inhibitors. frontiersin.orgnih.govacs.org Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. acs.org Various imidazole derivatives have been synthesized and shown to inhibit specific kinases, such as epidermal growth factor receptor (EGFR), HER2, and cyclin-dependent kinases (CDKs), thereby blocking the signaling cascades that drive cancer progression. nih.gov For instance, certain phenylacetamide-1H-imidazol-5-one derivatives have been shown to downregulate several kinases, leading to apoptosis in cancer cells. frontiersin.org

Receptor Binding and Modulation Studies

The interaction of imidazole-containing compounds with various receptors is another avenue of anticancer research. Imidazoline receptors, for example, have been implicated in cell proliferation and are considered potential targets for cancer therapy. nih.govnih.gov While research in this area is ongoing, the development of selective ligands for these receptors may offer novel therapeutic strategies.

DNA and RNA Interaction Mechanisms (e.g., intercalation, cleavage)

While less common than kinase inhibition, some imidazole derivatives have been investigated for their ability to interact with nucleic acids. The planar structure of the imidazole ring could potentially allow for intercalation into the DNA double helix, a mechanism employed by some anticancer drugs to disrupt DNA replication and transcription. However, specific studies detailing such interactions for simple imidazole derivatives are limited.

Anti-inflammatory Mechanisms

There are no available studies investigating the anti-inflammatory mechanisms of 5-(4-bromophenoxy)-1H-imidazole. Research into related imidazole compounds has shown that some derivatives can exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2) or the modulation of pro-inflammatory cytokines. nih.gov For instance, certain substituted imidazole analogues have demonstrated significant anti-inflammatory activity in preclinical models, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov However, no such studies have been published for this compound.

Exploration of Other Relevant Bioactivities

A thorough search of the scientific literature did not yield any reports on other relevant bioactivities, such as antiviral or enzyme inhibitory properties, specifically for this compound. The imidazole scaffold is known to be a component of various compounds with a broad spectrum of biological activities, including:

Antiviral Activity: Certain imidazole derivatives have been investigated for their potential as antiviral agents, with some showing activity against viruses like HIV and Dengue virus. nih.gov For example, some imidazole-amide conjugates have been identified as potent non-nucleoside reverse transcriptase inhibitors. nih.gov

Enzyme Inhibition: The imidazole ring is a key feature in many enzyme inhibitors. For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been studied as inhibitors of the SARS-CoV-2 main protease. frontiersin.orgijddr.in

However, no such specific activities have been documented for this compound.

Structure-Activity Relationship (SAR) Studies

Due to the absence of biological activity data for this compound, there are no structure-activity relationship (SAR) studies available for this compound or its direct analogues. SAR studies require a series of related compounds with measured biological activities to correlate specific structural features with their biological responses. For other classes of imidazole derivatives, SAR studies have been conducted to optimize their therapeutic potential. researchgate.netnih.gov These studies have explored how modifications to the substituents on the imidazole ring affect their activity as, for example, cytokine release inhibitors or anti-HCV agents. researchgate.netnih.gov Without initial biological data, similar studies for this compound have not been undertaken.

Chemical Derivatization and Analog Design Strategies

Rational Design and Synthesis of Substituted 5-(4-bromophenoxy)-1H-imidazole Analogs

The rational design of new analogs hinges on a deep understanding of how different functional groups at various positions on the scaffold influence its interaction with biological targets. Synthesis of these designed molecules often involves multi-step processes. For instance, a general approach to synthesizing substituted imidazoles can involve the cyclization of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, a method that offers flexibility in introducing substituents. researchgate.net

The N1 position of the imidazole (B134444) ring is a primary site for functionalization, offering a vector to modulate the compound's physicochemical properties, such as solubility and membrane permeability, and to introduce new binding interactions with a target.

Alkylation and Arylation: Introducing alkyl or aryl groups at the N1 position is a common strategy. For example, a patented method describes the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, starting from 1-methyl-1H-imidazole-5-formic acid. google.com This highlights a feasible route for N-alkylation on a related bromo-imidazole core.

Introduction of Complex Side Chains: More complex side chains can be introduced to probe specific binding pockets in a target protein. In a related series of compounds, N-aryl-4H-1,2,4-triazol-3-amines were synthesized, demonstrating the feasibility of attaching varied aryl groups which could be extrapolated to the N1 position of the imidazole scaffold. mdpi.com

Table 1: Examples of N1-Functionalization on Related Imidazole Scaffolds

Precursor Scaffold N1-Substituent Synthetic Approach Reference
1H-imidazole-5-formic acid Methyl Multi-step synthesis involving condensation and bromination google.com

This table is based on data for related imidazole compounds.

Modifying the C2 and C4 positions of the imidazole ring can significantly impact the electronic distribution and steric profile of the molecule, thereby influencing its binding affinity and selectivity.

Substitution at C2: The C2 position can be functionalized to introduce groups that can act as hydrogen bond donors or acceptors. In a study on 4,5-diphenyl-1H-imidazole derivatives, the C2 position was linked to a 2-methoxyphenyl-N-substituted aminoacetate moiety to create a library of compounds with varying antimicrobial activities. researchgate.net This indicates that bulky and electronically diverse substituents can be tolerated at this position.

Substitution at C4: The C4 position, adjacent to the phenoxy group, offers another site for modification. Introducing small electron-withdrawing or electron-donating groups can fine-tune the electronic properties of the imidazole ring. The synthesis of 4,5-dibromo-1H-imidazole demonstrates that multiple halogenations on the imidazole core are possible, which can drastically alter the compound's properties. bldpharm.com

Table 2: Impact of Imidazole Ring Substitution on Biological Activity in Analogous Series

Scaffold Position of Substitution Substituent Observed Effect Reference
4,5-diphenyl-1H-imidazole C2 2-methoxyphenyl-N-(p-nitrophenyl)aminoacetate Significant antimicrobial activity researchgate.net

This table is based on data for related imidazole compounds.

The 4-bromophenoxy group is a key feature of the scaffold, and its modification is a critical strategy for analog design.

Halogen Variation: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) can modulate the lipophilicity and electronic nature of the phenyl ring, which can affect target binding and ADME (absorption, distribution, metabolism, and excretion) properties. Studies on related thiazole (B1198619) derivatives showed that changing phenyl ring substituents from bromophenyl to chlorophenyl significantly influenced anticancer activity. nih.gov

Phenoxy Modifications: The ether linkage can be replaced with other linkers, or the phenyl ring itself can be substituted with other groups (e.g., methyl, methoxy) to explore new interactions. Research on a potent dual endothelin receptor antagonist, which contains a 5-(4-bromophenyl) pyrimidine (B1678525) core, involved extensive modification of the side chains attached to the pyrimidine ring, demonstrating the importance of exploring substituents on the phenyl ring system. acs.org

Library Synthesis and High-Throughput Screening of Derivatives

To efficiently explore the vast chemical space around the this compound scaffold, library synthesis coupled with high-throughput screening (HTS) is an indispensable strategy. nih.gov This approach allows for the rapid generation and evaluation of a large number of derivatives to identify initial "hit" compounds.

The process involves creating a diverse collection of analogs by systematically varying the substituents at the key positions (N1, C2, C4, and the phenoxy ring). This can be achieved using parallel synthesis techniques. rsc.org For instance, a library could be generated by reacting a common imidazole core with a diverse set of building blocks. These libraries are then screened against a specific biological target using automated, miniaturized assays to measure activity. rsc.org This methodology accelerates the discovery of compounds with desired biological profiles, which can then be selected for further optimization. rsc.orgrsc.org

Strategies for Enhancing Potency, Selectivity, and Target Specificity

Once initial hits are identified, the focus shifts to refining their structure to maximize potency and selectivity.

Structure-Activity Relationship (SAR) Studies: A detailed SAR analysis of the initial screening hits provides insights into which chemical features are crucial for activity. For example, in the development of a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, molecular docking studies were used to understand the binding modes of the compounds, which helped to explain the observed differences in anticancer activity. mdpi.com

Improving Selectivity: Often, a potent compound may interact with multiple targets, leading to off-target effects. To improve selectivity, modifications are made to exploit subtle differences between the target and off-target proteins. This might involve introducing bulky groups that are accommodated by the target's binding site but clash with the binding sites of other proteins.

Bioisosteric Replacements within the this compound Scaffold

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a powerful tool in medicinal chemistry to improve potency, selectivity, or metabolic stability. nih.gov

Classical Bioisosteres: The bromine atom on the phenoxy ring could be replaced with other halogens like chlorine or fluorine, or with a trifluoromethyl (CF3) or cyano (CN) group. These changes can alter the electronic properties and lipophilicity while maintaining a similar size, potentially leading to improved interactions or better pharmacokinetic properties.

Non-Classical Bioisosteres: The ether oxygen of the phenoxy group could be replaced with a sulfur atom (thioether), a methylene (B1212753) group, or a sulfone. The entire 4-bromophenoxy ring could be replaced by other aromatic or heteroaromatic systems, such as a bromopyridyl group, to explore different binding orientations and interactions. An example from a different chemical series shows the replacement of a sulfonamide with a sulfamide (B24259) group led to potent endothelin receptor antagonists, illustrating the success of this strategy. acs.org

Table 3: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Potential Bioisostere Rationale
Bromine (-Br) Chlorine (-Cl), Fluorine (-F) Modify electronics and lipophilicity
Bromine (-Br) Cyano (-CN), Trifluoromethyl (-CF3) Alter electronic properties, act as H-bond acceptor
Ether (-O-) Thioether (-S-), Methylene (-CH2-) Change bond angle, lipophilicity, and metabolic stability

Advanced Research Applications and Future Directions

Application as Chemical Probes for Cellular and Molecular Targets

The development of chemical probes is crucial for understanding complex biological processes at the molecular level. These tools enable the visualization, quantification, and manipulation of specific molecules within living systems. While direct studies on 5-(4-bromophenoxy)-1H-imidazole as a chemical probe are not yet widely published, its structural components suggest significant potential in this area.

The imidazole (B134444) ring is a key feature in many fluorescent probes designed for cellular imaging. nih.govsci-hub.ru Its derivatives have been successfully used to visualize cellular structures like the endoplasmic reticulum. nih.gov The phenoxy group, on the other hand, can be modified to tune the photophysical properties of a molecule. The bromine atom on the phenyl ring provides a handle for further chemical modifications, such as the attachment of fluorophores or affinity tags, which are essential for probe development.

Future research could focus on developing this compound into a fluorescent probe for imaging specific cellular targets. For instance, by attaching a suitable fluorophore, it could be used to track the localization and dynamics of proteins or other biomolecules. Furthermore, the inherent bioactivity of imidazole derivatives could be harnessed to design probes that not only visualize but also modulate the function of their targets.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SitePotential ModificationPurpose
Imidazole N-HAlkylation with a fluorescent tagCovalent labeling for cellular imaging
Bromine atomPalladium-catalyzed cross-coupling with a fluorophoreIntroduction of a fluorescent reporter group
Phenoxy ringIntroduction of reactive groups (e.g., azide, alkyne)"Click" chemistry for bio-conjugation

Integration into Advanced Materials Science Research (e.g., optoelectronic properties, functional polymers)

The field of materials science is constantly seeking novel organic molecules with unique electronic and optical properties for the development of advanced materials. Imidazole derivatives are known to possess interesting photophysical and electronic characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. nih.govnih.gov

Furthermore, the imidazole moiety can be incorporated into polymer backbones to create functional polymers with tailored properties. These polymers can find applications in areas such as gas separation membranes, electrolytes for batteries, and biocompatible materials. The bromine atom in this compound offers a convenient point for polymerization or for grafting the molecule onto existing polymer chains.

Table 2: Potential Applications of this compound in Materials Science

Application AreaRelevant PropertiesPotential Role of the Compound
Organic Light-Emitting Diodes (OLEDs)Electroluminescence, charge transportAs a host material or emitter in the emissive layer
Functional PolymersThermal stability, chemical resistanceAs a monomer or a functional pendant group
SensorsFluorescence quenching/enhancementAs a sensory material for detecting specific analytes

Methodological Advancements in Imidazole Synthesis and Characterization

The synthesis of substituted imidazoles is a well-established area of organic chemistry, with numerous methods available for their preparation. biolmolchem.com The synthesis of this compound would likely involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt, a method known as the Debus synthesis. Alternatively, modern synthetic approaches, such as transition metal-catalyzed cross-coupling reactions, could be employed to construct the phenoxy-imidazole linkage.

Recent advancements in synthetic methodologies focus on improving efficiency, reducing waste, and increasing the diversity of accessible structures. nih.gov For instance, microwave-assisted synthesis and the use of novel catalysts can significantly shorten reaction times and improve yields. biolmolchem.com

The characterization of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure. nih.gov Mass spectrometry provides information on the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy helps to identify the functional groups present in the molecule. For crystalline materials, X-ray crystallography can provide a definitive three-dimensional structure.

Development of Novel Assay Systems for Mechanistic Elucidation

To fully understand the biological activity and potential therapeutic applications of this compound, the development of novel assay systems is crucial. These assays are designed to investigate the compound's mechanism of action at a molecular level.

Given the prevalence of imidazole-containing compounds as enzyme inhibitors, a key area of focus would be the development of assays to screen for its inhibitory activity against a panel of enzymes. Fluorescence-based assays are particularly powerful for this purpose due to their high sensitivity and suitability for high-throughput screening. For example, a fluorescence polarization assay could be developed to study the binding of the compound to a specific protein target.

Furthermore, cell-based assays can provide valuable insights into the compound's effects in a more biologically relevant context. High-content imaging assays, for instance, can simultaneously measure multiple cellular parameters, such as cell viability, apoptosis, and the expression of specific proteins, in response to treatment with the compound.

Exploration of Synergistic Effects with Other Bioactive Compounds

The combination of multiple bioactive compounds can often lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. This approach is widely used in medicine to enhance therapeutic efficacy and overcome drug resistance.

Imidazole derivatives are known to possess a broad range of biological activities, including antifungal and anticancer properties. nih.govnih.gov There is a growing body of research exploring the synergistic effects of imidazole-based antifungals with other agents. For instance, studies have shown that the combination of imidazole derivatives with surface-active agents can enhance their activity against Candida species. nih.gov Similarly, combinations of azoles with antihistamines have demonstrated synergistic antifungal effects. sci-hub.ru

Given the potential bioactivity of this compound, future research should investigate its synergistic interactions with other known bioactive compounds. For example, in the context of cancer therapy, it could be tested in combination with established chemotherapeutic agents to see if it can enhance their efficacy or overcome resistance mechanisms. Such studies could pave the way for the development of novel combination therapies with improved therapeutic outcomes.

Q & A

Q. How can combinatorial libraries of imidazole dicarboxamides be constructed for structure-activity relationship (SAR) studies?

  • Methodology : Employ parallel synthesis using solid-phase techniques. Functionalize the imidazole core with diverse amino acid esters (e.g., tert-butoxyglycyl) and alkanamines via carbodiimide-mediated coupling. Screen libraries against targets (e.g., kinases) using fluorescence polarization assays to identify high-affinity leads .

Q. What role does X-ray crystallography play in understanding solid-state interactions of bromophenoxy-imidazoles?

  • Methodology : Solve crystal structures to analyze packing motifs (e.g., columnar stacking along the b-axis) and non-covalent interactions (e.g., C-H···π contacts). Dihedral angles between the imidazole ring and aryl substituents (e.g., 30–64°) reveal conformational flexibility, which correlates with solubility and bioavailability .

Q. How can researchers evaluate the inhibitory activity of bromophenoxy-imidazoles against kinase targets?

  • Methodology : Use in vitro kinase inhibition assays with recombinant enzymes (e.g., TGF-β type I receptor). Measure IC50_{50} values via ADP-Glo™ luminescence. For cellular activity, perform Western blotting to assess phosphorylation levels of downstream effectors (e.g., Smad2/3) in cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.